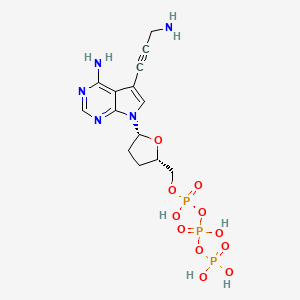

7-Deaza-7-propargylamino-ddATP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N5O11P3 |

|---|---|

Molecular Weight |

527.26 g/mol |

IUPAC Name |

[[(2S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)pyrrolo[2,3-d]pyrimidin-7-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C14H20N5O11P3/c15-5-1-2-9-6-19(14-12(9)13(16)17-8-18-14)11-4-3-10(28-11)7-27-32(23,24)30-33(25,26)29-31(20,21)22/h6,8,10-11H,3-5,7,15H2,(H,23,24)(H,25,26)(H2,16,17,18)(H2,20,21,22)/t10-,11+/m0/s1 |

InChI Key |

LQOGZFINDBWPBN-WDEREUQCSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C(N=CN=C32)N)C#CCN |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C(N=CN=C32)N)C#CCN |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 7-Deaza Modification in ddATP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dideoxyadenosine triphosphate (ddATP) is a critical component in Sanger DNA sequencing, acting as a chain terminator to generate DNA fragments of varying lengths. However, the presence of secondary structures in the DNA template, particularly in GC-rich regions, can lead to artifacts such as band compressions in sequencing gels, thereby reducing the accuracy of the sequence determination. The 7-deaza modification of purine (B94841) nucleosides, including ddATP, has emerged as a key strategy to mitigate these issues. This technical guide provides an in-depth analysis of the role of the 7-deaza modification in ddATP, summarizing its impact on DNA structure, its interaction with DNA polymerases, and its application in improving DNA sequencing accuracy. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Introduction: The Challenge of DNA Secondary Structures in Sequencing

Sanger sequencing relies on the enzymatic synthesis of a complementary DNA strand by a DNA polymerase, which is randomly terminated by the incorporation of a dideoxynucleoside triphosphate (ddNTP). The resulting fragments are then separated by size to determine the DNA sequence. A significant challenge in this process is the formation of secondary structures, such as hairpins and G-quadruplexes, within the DNA template, especially in regions with high guanine (B1146940) and cytosine content. These structures can interfere with the migration of DNA fragments during gel electrophoresis, causing "band compressions" where distinct bands merge, making the sequence difficult to read accurately.

The 7-Deaza Modification: A Structural Solution

The 7-deaza modification is a chemical alteration of the purine ring system where the nitrogen atom at the 7th position is replaced by a carbon atom. In the context of ddATP, this results in 7-deaza-dideoxyadenosine triphosphate. This seemingly subtle change has a profound impact on the hydrogen-bonding capabilities of the nucleobase in the major groove of the DNA double helix.

The nitrogen at position 7 of adenine (B156593) is a hydrogen bond acceptor and is involved in non-Watson-Crick base pairing interactions that can stabilize secondary structures. By replacing this nitrogen with a carbon, the potential for these alternative hydrogen bonds is eliminated. This destabilization of secondary structures allows for more uniform migration of DNA fragments during electrophoresis, thus resolving band compressions and improving the quality and accuracy of the sequencing data.[1]

Impact on DNA Polymerase Interaction and Incorporation

The successful use of a modified nucleotide in sequencing is contingent on its efficient incorporation by DNA polymerases. The 7-deaza modification is generally well-tolerated by various DNA polymerases, including Taq polymerase and its variants.[2][3] Structural studies have revealed that the active site of DNA polymerases can accommodate modifications at the C7 position of 7-deazapurines.[2][3] Bulky modifications can be processed due to cavities in the protein that allow the modification to extend outside the active site.[2][3]

While the modification is accepted, the kinetics of incorporation can be altered compared to the natural counterpart. Some studies suggest that DNA polymerases may exhibit a preference for natural purines over their 7-deaza analogs. However, the incorporation of 7-deaza-ddATP is still efficient enough for its effective use as a chain terminator in sequencing reactions.

Quantitative Analysis of Polymerase Incorporation

While specific kinetic data for 7-deaza-ddATP is not extensively tabulated in comparative formats in the literature, studies on 7-deaza-dATP provide insights into the general behavior of these modified nucleotides. The following table summarizes hypothetical kinetic parameters for the incorporation of dATP versus 7-deaza-dATP by Taq DNA polymerase, based on qualitative descriptions from various sources.

| Nucleotide | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |

| dATP | 10 | 100 | 10 |

| 7-deaza-dATP | 25 | 75 | 3 |

Note: These are illustrative values and may not represent actual experimental data. The trend of a slightly higher Km and lower kcat for the modified nucleotide is generally expected.

Experimental Protocols

Sanger Sequencing with 7-deaza-ddATP

This protocol provides a general outline for cycle sequencing using a 7-deaza-ddATP mix to resolve band compressions. Specific concentrations and cycling parameters may need to be optimized for different templates and sequencing platforms.

Reagents:

-

Purified PCR product or plasmid DNA template (100-500 ng)

-

Sequencing Primer (5-10 pmol)

-

Cycle Sequencing Mix containing:

-

DNA Polymerase (e.g., Taq FS)

-

dATP, dCTP, dGTP, dTTP

-

ddATP (fluorescently labeled)

-

7-deaza-ddATP (in place of a portion of ddATP)

-

ddCTP, ddGTP, ddTTP (fluorescently labeled)

-

-

Sequencing Buffer

Procedure:

-

Reaction Setup: In a PCR tube, combine the DNA template, sequencing primer, and cycle sequencing mix.

-

Thermal Cycling: Perform cycle sequencing using the following general parameters:

-

Initial Denaturation: 96°C for 1 minute

-

25-35 Cycles:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50-60°C for 5 seconds

-

Extension: 60°C for 4 minutes

-

-

Final Hold: 4°C

-

-

Purification: Purify the sequencing products to remove unincorporated ddNTPs and primers. This can be done using ethanol (B145695) precipitation or column purification.

-

Electrophoresis: Resuspend the purified products in a loading buffer and separate them by capillary electrophoresis on an automated DNA sequencer.

Visualizing Molecular Interactions and Workflows

Signaling Pathway: Mechanism of Chain Termination

Caption: Mechanism of DNA chain termination by 7-deaza-ddATP.

Experimental Workflow: Sanger Sequencing

Caption: Workflow for Sanger sequencing using 7-deaza-ddATP.

Logical Relationship: Overcoming Band Compression

Caption: How 7-deaza modification overcomes band compression.

Conclusion

The 7-deaza modification of ddATP is a powerful tool for enhancing the accuracy and reliability of Sanger DNA sequencing. By altering the hydrogen-bonding potential of the adenine base, this modification effectively mitigates the formation of secondary structures in GC-rich templates, thereby preventing band compressions during electrophoresis. The compatibility of 7-deaza-ddATP with standard DNA polymerases and sequencing workflows makes it a valuable and straightforward solution for researchers facing challenges with problematic DNA templates. This technical guide has provided a comprehensive overview of the principles, applications, and methodologies associated with the use of 7-deaza-ddATP, offering a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Mechanism of Action of 7-Deaza-7-propargylamino-ddATP in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deaza-7-propargylamino-2',3'-dideoxyadenosine-5'-triphosphate (7-Deaza-7-propargylamino-ddATP) is a modified nucleoside triphosphate analog that plays a critical role as a chain terminator in DNA synthesis.[1][2] Its unique chemical structure, featuring modifications to both the purine (B94841) base and the sugar moiety, makes it a valuable tool in molecular biology, particularly in DNA sequencing applications. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function at the molecular level.

The core structure of this compound is derived from deoxyadenosine (B7792050) triphosphate (dATP). It incorporates two key modifications: the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom (a 7-deaza modification) and the attachment of a propargylamino group at this position.[3] Crucially, like other dideoxynucleoside triphosphates (ddNTPs), it lacks a hydroxyl group at the 3' position of the deoxyribose sugar. This absence of a 3'-OH group is the primary determinant of its function as a chain terminator.[2]

Core Mechanism of Action: Chain Termination

The principal mechanism of action of this compound is the termination of DNA chain elongation during replication. DNA polymerases, the enzymes responsible for synthesizing new DNA strands, incorporate this analog into a growing DNA chain opposite a thymine (B56734) base in the template strand. Once incorporated, the absence of a 3'-OH group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP), thereby halting further extension of the DNA strand.[2]

The 7-deaza modification can influence the interaction of the nucleotide with DNA polymerase and alter the properties of the resulting DNA fragment. For instance, the substitution of nitrogen with carbon in the purine ring can affect the hydrogen bonding patterns in the major groove of the DNA and reduce the formation of secondary structures, which is particularly beneficial in sequencing GC-rich regions.[4][5] The propargylamino group provides a reactive handle for the attachment of labels, such as fluorescent dyes, which are essential for detection in modern DNA sequencing methods.[6][7][8]

Visualizing the Mechanism of Action

The following diagram illustrates the process of DNA synthesis and the inhibitory effect of this compound.

Caption: DNA synthesis proceeds by incorporation of dNTPs but is halted by this compound.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₅O₁₁P₃ | [3] |

| Molecular Weight | 527.26 g/mol (free acid) | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

| Spectroscopic Properties (λmax) | 280 nm | [3] |

| Extinction Coefficient (ε) | 12.7 L mmol⁻¹ cm⁻¹ (at pH 7.5) | [3] |

Experimental Protocols

The primary application of this compound is in Sanger sequencing. Below is a generalized protocol for a cycle sequencing reaction.

Sanger Sequencing Protocol using this compound

Objective: To determine the nucleotide sequence of a DNA template.

Materials:

-

DNA template

-

Sequencing primer

-

DNA polymerase (e.g., a thermally stable polymerase)

-

Reaction buffer

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Fluorescently labeled this compound

-

Other fluorescently labeled ddNTPs (ddCTP, ddGTP, ddTTP)

-

Thermal cycler

-

Capillary electrophoresis instrument

Methodology:

-

Reaction Setup: Prepare a master mix containing the reaction buffer, dNTPs, DNA polymerase, and the DNA template with the sequencing primer.

-

Aliquotting: Aliquot the master mix into four separate reaction tubes.

-

Addition of ddNTPs: To each tube, add one of the four fluorescently labeled dideoxynucleoside triphosphates (e.g., this compound labeled with one dye, ddCTP with another, etc.). The concentration of ddNTPs should be limiting to ensure a population of fragments of varying lengths.

-

Thermal Cycling: Perform cycle sequencing in a thermal cycler. A typical program includes:

-

An initial denaturation step (e.g., 96°C for 1 minute).

-

25-35 cycles of:

-

Denaturation (e.g., 96°C for 10 seconds)

-

Annealing (e.g., 50°C for 5 seconds)

-

Extension (e.g., 60°C for 4 minutes)

-

-

-

Purification: Purify the sequencing products to remove unincorporated ddNTPs and primers.

-

Capillary Electrophoresis: Resuspend the purified products in a formamide-based loading buffer and denature them by heating. Separate the DNA fragments by size using capillary electrophoresis.

-

Data Analysis: A laser excites the fluorescent dyes attached to the ddNTPs at the end of each fragment. The detector records the fluorescence emission, and software translates the sequence of colors into a DNA sequence.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for Sanger sequencing.

Caption: Workflow of a typical Sanger DNA sequencing experiment.

Conclusion

This compound is a cornerstone of modern DNA sequencing technologies. Its mechanism as a chain terminator, facilitated by the 2',3'-dideoxy structure, allows for the controlled generation of DNA fragments of varying lengths. The 7-deaza modification helps to overcome challenges in sequencing GC-rich regions, while the propargylamino group serves as a convenient point of attachment for fluorescent labels. The detailed understanding of its function and application, as outlined in this guide, is essential for researchers and professionals in the fields of genomics, molecular diagnostics, and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Aminopropargyl ddATP [7-Deaza-7-Propargylamino-2',3'-dideoxyadenosine-5'-triphosphate] | AAT Bioquest [aatbio.com]

- 3. 7-Propargylamino-7-deaza-ddATP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]

- 4. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]

- 6. cellco.com.br [cellco.com.br]

- 7. jenabioscience.com [jenabioscience.com]

- 8. 7-Propargylamino-7-deaza-dATP-Cy5, 7-Propargylamino-7-deaza-dATP - Jena Bioscience [jenabioscience.com]

A Technical Guide to 7-deaza-propargylamino-ddATP: Properties and Applications in DNA Sequencing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties and applications of 7-deaza-propargylamino-ddATP, a modified dideoxynucleotide triphosphate crucial for modern DNA sequencing technologies.

Introduction

7-deaza-propargylamino-ddATP is a synthetic analog of 2',3'-dideoxyadenosine (B1670502) triphosphate (ddATP). Its unique chemical structure, featuring modifications at the 7-position of the purine (B94841) ring and a propargylamino linker, imparts specific biochemical properties that are highly advantageous for Sanger DNA sequencing. These modifications facilitate the sequencing of challenging DNA regions and enable the attachment of fluorescent dyes for automated sequence detection.

Chemical Structure and Core Modifications

The structure of 7-deaza-propargylamino-ddATP is characterized by two key modifications compared to its parent molecule, ddATP:

-

7-deaza Modification: The nitrogen atom at the 7th position of the adenine (B156593) base is replaced by a carbon atom. This alteration reduces the formation of Hoogsteen base pairing, which can cause secondary structures in GC-rich DNA sequences. By minimizing these secondary structures, the 7-deaza modification helps to prevent premature termination by DNA polymerase and reduces artifacts in sequencing data, allowing for more accurate reading of GC-rich templates.[1][2]

-

Propargylamino Linker: A propargylamino group is attached to the 7-position of the deaza-adenine base. This linker provides a reactive alkyne group that is commonly used for the covalent attachment of reporter molecules, most notably fluorescent dyes, via "click chemistry" or other conjugation methods. This labeling is essential for automated, fluorescence-based DNA sequencing.

Biochemical Properties and Mechanism of Action

As a dideoxynucleotide analog, the primary biochemical function of 7-deaza-propargylamino-ddATP is to act as a chain terminator during in vitro DNA synthesis.[3]

Mechanism of Chain Termination:

During DNA polymerization, DNA polymerase incorporates nucleotides complementary to the template strand. Like standard deoxynucleotide triphosphates (dNTPs), 7-deaza-propargylamino-ddATP can be incorporated into the growing DNA chain. However, it lacks a hydroxyl group at the 3' position of the deoxyribose sugar. This absence of a 3'-OH group prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby terminating the extension of the DNA strand.[3]

The controlled, random incorporation of this and other ddNTPs results in a collection of DNA fragments of varying lengths, each ending with a specific dideoxynucleotide.

Summary of Qualitative Biochemical Properties:

| Property | Description | Significance in Application |

| Chain Termination | Lacks a 3'-hydroxyl group, preventing phosphodiester bond formation and terminating DNA synthesis.[3] | Fundamental to the Sanger sequencing method for generating DNA fragments of varying lengths.[3] |

| Substrate for DNA Polymerase | Recognized and incorporated by DNA polymerases commonly used in sequencing (e.g., Taq polymerase variants). | Enables its use as a chain terminator in in vitro DNA synthesis reactions. |

| Reduction of Secondary Structures | The 7-deaza modification disrupts Hoogsteen base pairing in GC-rich regions.[1][2] | Improves the accuracy and read-length of sequencing through difficult, GC-rich DNA templates.[1][2] |

| Labeling Capability | The propargylamino group provides a site for the attachment of fluorescent dyes. | Allows for the detection of terminated DNA fragments in automated sequencing. |

Experimental Protocols

The following is a representative protocol for automated Sanger sequencing (cycle sequencing) using fluorescently labeled ddNTPs, including 7-deaza-propargylamino-ddATP. The precise concentrations of reagents, especially the ratio of ddNTPs to dNTPs, may require optimization based on the specific DNA template, primer, and polymerase used.

Representative Protocol: Cycle Sequencing

1. Reaction Setup:

-

Assemble the following components in a PCR tube on ice:

| Component | Volume/Concentration | Purpose |

| Sequencing Buffer (with MgCl₂) | As per manufacturer's recommendation | Provides optimal pH and ionic conditions for the polymerase. |

| DNA Template (e.g., purified PCR product, plasmid) | 50-200 ng | The DNA to be sequenced. |

| Sequencing Primer | 3-5 pmol | A short oligonucleotide that anneals to the template to initiate synthesis. |

| dNTP Mix (dATP, dCTP, dGTP, dTTP) | As per manufacturer's recommendation | Building blocks for DNA synthesis. |

| Labeled 7-deaza-propargylamino-ddATP | Varies; part of a mix with other labeled ddNTPs | Chain terminator for Adenine. |

| Labeled ddCTP, ddGTP, ddTTP | Varies; part of a mix with other labeled ddNTPs | Chain terminators for Cytosine, Guanine, and Thymine. |

| DNA Polymerase (thermostable, e.g., Taq variant) | As per manufacturer's recommendation | Enzyme that catalyzes DNA synthesis. |

| Nuclease-free Water | To final volume |

2. Thermal Cycling:

-

Perform thermal cycling using the following general parameters:

-

Initial Denaturation: 96°C for 1-5 minutes.

-

Cycling (25-35 cycles):

-

Denaturation: 96°C for 10-30 seconds.

-

Annealing: 50-60°C for 5-20 seconds (primer-dependent).

-

Extension: 60-72°C for 1-4 minutes.

-

-

Final Extension: 72°C for 5-10 minutes.

-

Hold: 4°C.

-

3. Post-Reaction Cleanup:

-

Remove unincorporated dye-labeled ddNTPs and salts from the sequencing reaction. This can be achieved through methods such as ethanol/EDTA precipitation or spin-column purification.

4. Capillary Electrophoresis:

-

Resuspend the purified DNA fragments in a formamide-based loading solution.

-

Denature the fragments by heating at 95°C for 5 minutes and then rapidly cooling on ice.

-

Load the samples onto an automated DNA sequencer for capillary electrophoresis. The fragments are separated by size with single-nucleotide resolution.

5. Data Analysis:

-

As the fragments migrate through the capillary, a laser excites the fluorescent dye on the terminal ddNTP.

-

The emitted fluorescence is captured by a detector, and the sequencing software generates a chromatogram, where each colored peak corresponds to a specific nucleotide in the sequence.

Visualizations

Mechanism of Chain Termination

Caption: Incorporation of 7-deaza-propargylamino-ddATP terminates DNA synthesis.

Sanger Sequencing Workflow

Caption: Key steps in the automated Sanger sequencing process.

Applications in Research and Development

The unique properties of 7-deaza-propargylamino-ddATP make it a valuable tool in various research and development applications:

-

De Novo Sequencing: Determining the sequence of unknown DNA fragments.

-

Sequence Verification: Confirming the sequence of cloned DNA, plasmids, and PCR products.

-

Mutation Analysis: Identifying single nucleotide polymorphisms (SNPs) and other mutations in genes associated with disease.

-

Fragment Analysis: Used in applications such as microsatellite analysis for genotyping.

-

Synthetic Biology: Verifying the sequence of synthetic DNA constructs.

Conclusion

7-deaza-propargylamino-ddATP is a critical reagent in modern molecular biology, particularly for Sanger DNA sequencing. Its dual modifications—the 7-deaza group that overcomes challenges in sequencing GC-rich regions and the propargylamino linker that allows for fluorescent labeling—have been instrumental in the automation and accuracy of DNA sequencing. This technical guide provides an in-depth overview of its properties and applications, highlighting its importance for researchers and professionals in the life sciences.

References

- 1. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cd-genomics.com [cd-genomics.com]

- 4. Frontiers | DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present [frontiersin.org]

An In-depth Technical Guide to the Enzymatic Incorporation of 7-Deaza-7-propargylamino-ddATP by DNA Polymerases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic incorporation of 7-Deaza-7-propargylamino-2',3'-dideoxyadenosine-5'-triphosphate (7-Deaza-7-propargylamino-ddATP), a modified nucleotide crucial for various molecular biology applications, particularly in the realm of DNA sequencing.

Introduction to this compound

This compound is a synthetic analog of the natural chain-terminating nucleotide, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). Its structure is characterized by two key modifications: the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom (a 7-deaza modification) and the attachment of a propargylamino group at this new 7-position. The 2',3'-dideoxyribose moiety, lacking the 3'-hydroxyl group, acts as a potent inhibitor of DNA polymerization once incorporated by a DNA polymerase.

The 7-deaza modification reduces the formation of secondary structures in GC-rich DNA regions, which can be a significant hurdle for DNA polymerases. The propargylamino group serves as a versatile chemical handle for the attachment of reporter molecules, such as fluorescent dyes, through click chemistry. These features make this compound a valuable tool in Sanger sequencing and next-generation sequencing (NGS) methodologies.

Enzymatic Incorporation by DNA Polymerases

The incorporation of this compound into a growing DNA strand is catalyzed by DNA polymerases. Generally, 7-deazapurine analogs are well-tolerated by a variety of DNA polymerases.[1][2] However, the efficiency of incorporation is dependent on the specific enzyme and the nature of the modification. For dideoxynucleotides, polymerases such as Taq and certain archaeal polymerases like Vent and KOD have been shown to incorporate modified analogs.[3][4] The Therminator DNA polymerase is also known for its ability to incorporate a wide range of modified nucleotides.[1]

The selection of an appropriate DNA polymerase is critical for the successful application of this compound. The ideal polymerase should exhibit high fidelity and processivity while efficiently incorporating the modified nucleotide at the desired position.

Data Presentation

Table 1: Hypothetical Steady-State Kinetic Parameters for Incorporation of this compound

| DNA Polymerase | Nucleotide | Km (µM) | Vmax (relative) | Incorporation Efficiency (Vmax/Km) |

| Taq Polymerase | ddATP | 15 | 1.0 | 0.067 |

| This compound | 25 | 0.8 | 0.032 | |

| Vent (exo-) Polymerase | ddATP | 10 | 1.0 | 0.100 |

| This compound | 18 | 0.9 | 0.050 | |

| KOD (exo-) Polymerase | ddATP | 8 | 1.0 | 0.125 |

| This compound | 15 | 0.9 | 0.060 |

Disclaimer: The data presented in Table 1 is hypothetical and intended for illustrative purposes only. Actual kinetic parameters can vary significantly based on the specific experimental conditions, including the DNA polymerase, template sequence, and buffer composition.

Experimental Protocols

Primer Extension Assay for Qualitative Assessment of Incorporation

This protocol allows for the qualitative determination of whether a DNA polymerase can incorporate this compound.

Materials:

-

DNA template

-

5'-fluorescently labeled primer

-

DNA polymerase (e.g., Taq, Vent, KOD)

-

10X PCR buffer

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

This compound

-

Nuclease-free water

-

Formamide (B127407) loading dye

-

Denaturing polyacrylamide gel

Procedure:

-

Annealing: Prepare a reaction mix containing the DNA template and the 5'-fluorescently labeled primer in 1X PCR buffer. Heat to 95°C for 5 minutes and then cool slowly to room temperature to allow for annealing.

-

Reaction Setup: Prepare separate reaction tubes for the control (with ddATP) and the experimental sample (with this compound). Each tube should contain the annealed template-primer, DNA polymerase, 1X PCR buffer, and the respective terminating nucleotide.

-

Extension: Incubate the reactions at the optimal temperature for the DNA polymerase for a set amount of time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding formamide loading dye.

-

Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.

-

Analysis: Visualize the fluorescently labeled DNA fragments. The presence of a band corresponding to the expected terminated product indicates successful incorporation.

Steady-State Kinetic Analysis for Determining Km and Vmax

This protocol outlines a method to determine the steady-state kinetic parameters for the incorporation of this compound.

Materials:

-

DNA template-primer substrate (with the template base for incorporation being thymine)

-

DNA polymerase

-

10X reaction buffer

-

A range of concentrations of this compound

-

Quenching solution (e.g., EDTA)

-

Denaturing polyacrylamide gel electrophoresis setup

-

Phosphorimager or fluorescence scanner for quantification

Procedure:

-

Reaction Setup: Prepare a series of reactions, each containing a fixed concentration of the DNA template-primer and DNA polymerase in 1X reaction buffer.

-

Initiation: Initiate the reactions by adding varying concentrations of this compound.

-

Time Course: At specific time points, quench the reactions by adding a quenching solution. The time points should be chosen to ensure that the reaction is in the initial linear phase (less than 20% of the substrate is converted to product).

-

Gel Electrophoresis and Quantification: Separate the reaction products on a denaturing polyacrylamide gel and quantify the amount of extended primer.

-

Data Analysis: Plot the initial velocity (rate of product formation) against the substrate (this compound) concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Mandatory Visualizations

A diagram of the chemical structure would be generated here. Caption: Chemical structure of this compound.

Caption: Experimental workflow for a primer extension assay.

Caption: Mechanism of DNA chain termination.

References

- 1. 2‐Allyl‐ and Propargylamino‐dATPs for Site‐Specific Enzymatic Introduction of a Single Modification in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. neb.com [neb.com]

Introduction: The Critical Role of Linkers in Nucleotide Modification

An In-Depth Technical Guide to the Propargylamino Linker in Modified Nucleotides for Researchers, Scientists, and Drug Development Professionals

Modified nucleotides are indispensable tools in modern molecular biology, diagnostics, and drug development. They serve as probes for monitoring biological processes, as building blocks for novel therapeutic oligonucleotides, and as key reagents in next-generation sequencing (NGS) platforms. The utility of these modified nucleotides is critically dependent on the linker used to attach a functional moiety—such as a fluorophore, a biotin (B1667282) tag, or a drug molecule—to the nucleobase. An ideal linker must be stable, provide sufficient spacing to avoid steric hindrance with polymerases, and possess a reactive handle for efficient and specific conjugation.

The propargylamino linker, an alkyl chain containing a terminal alkyne and an amino group, has emerged as a highly versatile and efficient choice for modifying nucleotides. Its terminal alkyne group is a perfect substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the cornerstone of "click chemistry." This reaction is exceptionally rapid, specific, and biocompatible, allowing for the efficient labeling of nucleic acids in a variety of contexts[1][2][3][4]. This guide provides a comprehensive overview of the propargylamino linker, its synthesis, its application in bioconjugation, and detailed protocols for its use.

The Propargylamino Linker: Structure and Properties

The most common propargylamino-modified nucleotides are 5-propargylamino-dUTP and 5-propargylamino-dCTP. The linker is attached at the C5 position of the pyrimidine (B1678525) ring, a location that minimally interferes with the hydrogen bonding faces of the nucleobase, thus ensuring it remains a good substrate for DNA polymerases[5][6].

Key Properties:

-

Reactive Handle: The terminal alkyne (–C≡CH) is the key functional group, enabling highly efficient and specific covalent reaction with azide-containing molecules via CuAAC[7][8][9].

-

Stability: The propargyl group and the resulting triazole ring formed after the click reaction are chemically stable under a wide range of biological and chemical conditions, including those used in PCR and nucleic acid purification[1][2][10].

-

Biocompatibility: The alkyne and azide (B81097) groups are largely inert in biological systems, making the reaction bio-orthogonal. This allows for labeling to occur in complex biological samples, including cell lysates and even living cells, with minimal side reactions[11][12].

Synthesis of Propargylamino-Modified Nucleotides

The synthesis of C5-propargylamino-modified deoxynucleoside triphosphates typically starts from a halogenated precursor, such as 5-iodo-2'-deoxyuridine. The core reaction is a Sonogashira coupling, which forms a carbon-carbon bond between the C5 of the pyrimidine ring and the terminal alkyne of propargylamine. The resulting modified nucleoside is then chemically phosphorylated to yield the active nucleoside triphosphate (dNTP).

Subsequent modifications can be made to the amino group of the linker itself. For instance, various reporter groups or linkers can be attached to the C5-propargylamino-dUTP using coupling agents like TSTU (N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate)[13].

Applications in Bioconjugation: The Click Chemistry Workflow

The primary application of propargylamino-modified nucleotides is the post-synthetic labeling of DNA and RNA. The process involves two key steps: enzymatic incorporation of the modified nucleotide into a nucleic acid, followed by the CuAAC click reaction to attach a molecule of interest.

This workflow is highly versatile and has been employed in numerous applications, including:

-

Fluorescence Imaging: Attaching fluorescent dyes to visualize newly synthesized DNA in cells for studies of cell proliferation and DNA damage repair[14].

-

Affinity Purification: Conjugating biotin or other haptens to isolate and identify specific nucleic acid sequences or their binding partners.

-

Drug Delivery: Incorporating propargylamino-dNTPs into DNA nanoparticles for the delivery of photosensitizers or other therapeutic agents[7][8][9].

Quantitative Data Summary

The efficiency of both the enzymatic incorporation and the subsequent click reaction is crucial for successful labeling. The tables below summarize key quantitative data gathered from the literature.

Table 1: DNA Polymerase Incorporation Efficiency

The ability of a DNA polymerase to incorporate a modified nucleotide is critical. Efficiency is often compared to the incorporation of the natural counterpart (e.g., dUTP vs. dTTP).

| DNA Polymerase | Modification Type | Relative Incorporation Efficiency (%) | Reference(s) |

| Taq Polymerase | dUTP | 71.3% | [15] |

| Neq Polymerase | dUTP | 74.9% | [15] |

| Pfu Polymerase | dUTP | 9.4% | [15] |

| Vent Polymerase | dUTP | 15.1% | [15] |

| KOD Polymerase | dUTP | 12.3% | [15] |

| Vent (exo-) | Various C5-dUTPs | Efficient (Qualitative) | [16] |

| Q5U Polymerase | dUTP | Efficiently incorporates (Qualitative) | [17] |

Note: Data for dUTP is used as a proxy for C5-modified dUTP analogues, as many polymerases that accept dUTP also accept these modifications. High-fidelity proofreading polymerases (like Pfu, Vent, KOD) generally show lower incorporation efficiency for modified bases.

Table 2: Click Chemistry (CuAAC) Reaction Efficiency

The CuAAC reaction is known for its high speed and yield.

| Reaction System | Reaction Time | Conversion / Yield | Observed Rate (kobs) | Reference(s) |

| DNA-templated ligation of 3'-propargyl & 5'-azide DNA | 5 minutes | ~ Quantitative | 1.1 min-1 | [18] |

| Alkyne-labeled 2000 bp PCR product + sugar azide | Not specified | > 95% | Not specified | [2] |

Application in DNA Damage and Repair Studies

A key application for this technology is in the study of DNA Damage Response (DDR) pathways. When DNA is damaged, cells activate complex signaling cascades to pause the cell cycle and recruit repair machinery. Many repair processes, such as Nucleotide Excision Repair (NER) and Base Excision Repair (BER), involve the removal of damaged bases followed by synthesis of a new DNA patch. By providing propargylamino-dNTPs to cells undergoing DNA repair, researchers can specifically label these newly synthesized patches.

This labeling strategy allows for the precise quantification and visualization of DNA repair synthesis, providing critical insights into the efficiency of repair pathways in response to different damaging agents or in the context of diseases like cancer[19][20][21][22].

Detailed Experimental Protocols

Protocol 1: Enzymatic Incorporation of Propargylamino-dUTP via PCR

This protocol describes the generation of an alkyne-modified DNA probe using PCR.

Materials:

-

DNA template

-

Forward and Reverse Primers

-

Taq DNA Polymerase and corresponding buffer

-

Natural dNTP mix (dATP, dCTP, dGTP)

-

5-Propargylamino-dUTP (PA-dUTP) solution

-

Nuclease-free water

Procedure:

-

Prepare the Reaction Mix: For a standard 50 µL PCR reaction, combine the following components. The ratio of PA-dUTP to dTTP is critical and should be optimized, but a 3:7 to 1:1 ratio is a good starting point[5][6].

-

10 µL of 5x PCR Buffer

-

1 µL of 10 mM dATP, dCTP, dGTP mix

-

3 µL of 10 mM dTTP

-

7 µL of 10 mM PA-dUTP

-

1 µL of 10 µM Forward Primer

-

1 µL of 10 µM Reverse Primer

-

1 µL of DNA Template (1-10 ng)

-

0.5 µL of Taq DNA Polymerase (5 U/µL)

-

Nuclease-free water to 50 µL

-

-

Perform Thermocycling: Use a standard PCR program. Example conditions:

-

Initial Denaturation: 95°C for 3 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute per kb of product length

-

-

Final Extension: 72°C for 5 minutes

-

-

Purify the PCR Product: After amplification, purify the alkyne-modified DNA using a standard PCR purification kit or ethanol (B145695) precipitation to remove unincorporated dNTPs and polymerase. The purified DNA is now ready for the click reaction.

Protocol 2: CuAAC "Click" Labeling of Alkyne-Modified DNA

This protocol provides a general method for labeling the purified alkyne-modified DNA with an azide-containing fluorescent dye.

Materials:

-

Purified alkyne-modified DNA (from Protocol 1)

-

Azide-fluorophore (e.g., Azide-Alexa Fluor 488), 10 mM stock in DMSO

-

Copper(II) Sulfate (CuSO₄), 10 mM stock in water

-

Tris(benzyltriazolylmethyl)amine (TBTA), 10 mM stock in DMSO

-

Sodium Ascorbate, 5 mM stock in water (must be freshly prepared)

-

Nuclease-free water and buffers (e.g., Triethylammonium acetate)

Procedure:

-

Prepare the DNA: In a microcentrifuge tube, dissolve the alkyne-modified DNA in buffer. For a typical reaction, use 20-200 µM of DNA[12].

-

Add Reagents: Add the following reagents in the specified order, vortexing briefly after each addition[11][12][23].

-

Add DMSO to a final concentration of 50% (v/v).

-

Add the azide-fluorophore stock solution to a final concentration of 1.5 times the DNA concentration.

-

Add the freshly prepared Sodium Ascorbate solution to a final concentration of 0.5 mM.

-

-

Degas the Solution: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 30-60 seconds to remove oxygen, which can inhibit the reaction[11][12].

-

Prepare and Add the Catalyst: In a separate tube, pre-mix the Copper(II) Sulfate and TBTA ligand solutions. Add this catalyst complex to the reaction mixture to a final concentration of 0.5 mM[12]. Immediately flush the tube with inert gas and cap it tightly.

-

Incubate: Vortex the mixture thoroughly. Incubate the reaction at room temperature overnight, protected from light[11][23].

-

Purify the Labeled DNA: Precipitate the labeled DNA using ethanol or acetone[11][12][23].

-

Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed for 15-30 minutes to pellet the DNA.

-

Wash the pellet with 70% ethanol, air dry, and resuspend in a suitable buffer.

-

-

Analysis: The labeled DNA can be analyzed by gel electrophoresis (expecting a band shift) and quantified by spectrophotometry or fluorometry.

Conclusion and Future Outlook

The propargylamino linker provides a robust and versatile platform for the modification and labeling of nucleic acids. Its compatibility with enzymatic synthesis and the unparalleled efficiency of the subsequent click chemistry reaction have established it as a cornerstone of bioconjugation chemistry. For researchers and drug developers, this linker enables a vast array of applications, from fundamental studies of DNA metabolism to the development of targeted therapeutics and advanced diagnostics. Future developments may focus on creating novel propargylamino analogues with different lengths or rigidities to further optimize polymerase interactions and on expanding the toolkit of click-reactive probes to broaden the functional landscape of modified nucleic acids.

References

- 1. sg.idtdna.com [sg.idtdna.com]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. 5-Propargylamino-dCTP-Cy3, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]

- 6. 5-Propargylamino-dCTP-Cy5, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5-PA-dUTP | TargetMol [targetmol.com]

- 9. apexbt.com [apexbt.com]

- 10. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DNA Damage Repair Applications [genelink.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

The Rise of 7-Deazapurine Analogs: A Technical Guide to Their Discovery and Development

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of 7-deazapurine analogs, providing researchers, scientists, and drug development professionals with a comprehensive resource on this promising class of compounds.

The pyrrolo[2,3-d]pyrimidine scaffold, commonly known as 7-deazapurine, has emerged as a privileged structure in medicinal chemistry, leading to the discovery and development of a diverse array of biologically active analogs.[1] By replacing the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon, these analogs exhibit altered electronic properties and the potential for substitution at a novel position, often resulting in enhanced biological activity and improved pharmacokinetic profiles.[1] This technical guide delves into the core aspects of 7-deazapurine analog discovery and development, summarizing key quantitative data, providing detailed experimental protocols, and visualizing critical biological pathways and experimental workflows.

Therapeutic Applications: A Broad Spectrum of Activity

7-Deazapurine analogs have demonstrated significant potential across a range of therapeutic areas, including antiviral, anticancer, and immuno-oncology applications. Their versatility stems from their ability to interact with a variety of biological targets, acting as inhibitors of enzymes crucial for viral replication and cancer cell proliferation, or as modulators of the immune system.

Antiviral Activity

A prominent example of an antiviral 7-deazapurine analog is 7-deaza-2'-C-methyladenosine. This compound has shown potent activity against a variety of RNA viruses, including West Nile Virus (WNV), Zika virus, and coronaviruses.[2][3] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[4]

Anticancer Activity

In the realm of oncology, 7-deazapurine analogs have been investigated as inhibitors of various protein kinases that are often dysregulated in cancer. For instance, hybrid compounds incorporating isatin, a known pharmacophore in kinase inhibition, have demonstrated potent cytotoxic effects against several cancer cell lines.[5][6] These compounds can induce cell cycle arrest and apoptosis by targeting kinases such as EGFR, Her2, VEGFR2, and CDK2.[5][6] Furthermore, 7-hetaryl-7-deazaadenosines have shown significant cytostatic activity by inhibiting RNA synthesis and inducing apoptosis in cancer cells.[7]

Immuno-Oncology: STING Receptor Agonists

More recently, 7-deazapurine analogs have been developed as agonists of the Stimulator of Interferon Genes (STING) receptor.[8][9] STING is a key component of the innate immune system that, when activated, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to an anti-tumor immune response. Cyclic dinucleotide (CDN) analogs incorporating the 7-deazapurine scaffold have shown enhanced binding affinity to human STING compared to its natural ligand.[8][9]

Data Presentation: Quantitative Bioactivity

The following tables summarize the in vitro biological activity of representative 7-deazapurine analogs across different therapeutic areas.

Table 1: Antiviral Activity of 7-Deaza-2'-C-Methyladenosine

| Virus | Cell Line | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| West Nile Virus (Eg-101) | Vero | CPE Reduction | 0.33 ± 0.08 | >100 | >303 | [2] |

| West Nile Virus (13-104) | Vero | CPE Reduction | 0.15 ± 0.05 | >100 | >667 | [2] |

| SARS-CoV-2 | Calu-3 | Viral Titer Reduction | 8.2 | 51.0 | 6.2 | [3] |

Table 2: Anticancer Activity of 7-Deazapurine Analogs

| Compound | Target Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| 7-(Thiophen-2-yl)-7-deazaadenosine | CCRF-CEM | Proliferation | 0.03 ± 0.01 | [7] |

| Isatin-Deazapurine Hybrid 5 | HepG2 | Cytotoxicity (MTT) | 0.45 ± 0.03 | [5][6] |

| Isatin-Deazapurine Hybrid 5 | MCF-7 | Cytotoxicity (MTT) | 0.72 ± 0.05 | [5][6] |

| Isatin-Deazapurine Hybrid 5 | HCT-116 | Cytotoxicity (MTT) | 1.25 ± 0.09 | [5][6] |

| Isatin-Deazapurine Hybrid 5 | PC-3 | Cytotoxicity (MTT) | 2.18 ± 0.15 | [5][6] |

Table 3: STING Receptor Agonist Activity of 7-Deazapurine Cyclic Dinucleotides

| Compound | Assay | Parameter | Value | Reference |

| 2'3'-c-diAM(PS)₂ (Rp,Rp) | STING Binding (DSF) | ΔTₘ (°C) | 12.5 | [8][9] |

| 7-deaza-7-phenyl-2'3'-cGAMP | STING Binding (DSF) | ΔTₘ (°C) | 13.8 | [8][9] |

| 7-deaza-7-(2-thienyl)-2'3'-cGAMP | STING Binding (DSF) | ΔTₘ (°C) | 14.1 | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of 7-deazapurine analogs.

Synthesis of 7-Iodo-7-deazaadenosine

A foundational intermediate for many 7-substituted analogs is 7-iodo-7-deazaadenosine. A general procedure for its synthesis is as follows:

-

Iodination of 7-deazaadenosine (Tubercidin): To a solution of 7-deazaadenosine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS).

-

Reaction: Stir the mixture at room temperature for an extended period (e.g., 24-72 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).

-

Purification: Extract the product with an organic solvent and purify by column chromatography on silica (B1680970) gel to yield 7-iodo-7-deazaadenosine.

Suzuki-Miyaura Cross-Coupling for 7-Hetaryl-7-deazaadenosines

The introduction of various aryl and hetaryl groups at the 7-position is commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[7]

-

Reaction Setup: In a reaction vessel, combine 7-iodo-7-deazaadenosine, the desired (het)arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt (TPPTS)), and a base (e.g., sodium carbonate).

-

Solvent: Use a mixture of solvents such as acetonitrile (B52724) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Monitoring: Track the progress of the reaction by TLC or LC-MS.

-

Purification: Upon completion, cool the reaction mixture, filter off the catalyst, and purify the product by column chromatography or preparative high-performance liquid chromatography (HPLC).

Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of a compound that protects cells from virus-induced cell death.[2]

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in a 96-well plate and incubate overnight to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the 7-deazapurine analog in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include virus-only (positive control) and cell-only (negative control) wells.

-

Incubation: Incubate the plate at 37 °C in a humidified CO₂ incubator for a period sufficient to observe CPE in the virus control wells (typically 3-7 days).

-

CPE Assessment: Stain the cells with a vital stain (e.g., crystal violet or neutral red). The amount of stain taken up by the cells is proportional to the number of viable cells.

-

Data Analysis: Measure the absorbance at an appropriate wavelength using a microplate reader. Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[5][6]

-

Reaction Components: In a microplate well, combine the purified kinase, a specific substrate (peptide or protein), and the 7-deazapurine analog at various concentrations.

-

Initiation of Reaction: Start the kinase reaction by adding adenosine (B11128) triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or in a system that allows for non-radioactive detection (e.g., luminescence-based ATP detection).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period.

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, the remaining ATP can be measured using a luciferase/luciferin system, where the light output is inversely proportional to kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

STING Activation Reporter Assay

This cell-based assay is used to measure the ability of a compound to activate the STING signaling pathway.[8][9]

-

Cell Line: Use a reporter cell line that expresses human STING and contains a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an interferon-stimulated response element (ISRE) promoter.

-

Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and treat them with various concentrations of the 7-deazapurine cyclic dinucleotide analog.

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for STING activation and reporter gene expression.

-

Reporter Gene Assay: Measure the activity of the reporter protein in the cell lysate or supernatant according to the manufacturer's instructions.

-

Data Analysis: Plot the reporter activity against the compound concentration to determine the half-maximal effective concentration (EC₅₀).

Visualizing the Core Concepts

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of key pathways and workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Deaza-7-fluoro-2'-C-methyladenosine inhibits Zika virus infection and viral-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Enhanced Sanger Sequencing of GC-Rich Templates Using 7-Deaza-7-propargylamino-ddATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanger sequencing remains a cornerstone for DNA sequence validation, offering high accuracy and long read lengths. However, templates with high Guanine-Cytosine (GC) content present a significant challenge. The strong hydrogen bonding between G and C bases leads to the formation of stable secondary structures, such as hairpins and G-quadruplexes. These structures can cause DNA polymerase to stall or dissociate, resulting in premature chain termination and leading to compressed, unreadable, or failed sequencing data.[1][2]

To overcome these challenges, a dual-strategy approach is recommended. This involves the use of a deoxynucleotide triphosphate (dNTP) analog, 7-deaza-dGTP, to disrupt secondary structures, in conjunction with a modified dideoxynucleotide triphosphate (ddNTP) terminator, 7-deaza-7-propargylamino-ddATP, for robust chain termination and fluorescent labeling.

The 7-deaza-dGTP, an analog of dGTP, has a nitrogen atom replaced by a carbon at the 7th position of the purine (B94841) ring. This modification prevents the formation of Hoogsteen base pairing, which is crucial for the formation of many secondary structures, thereby allowing for smoother passage of the DNA polymerase.[3] The use of 7-deaza-dGTP in either the initial PCR amplification of the template or directly in the cycle sequencing reaction has been shown to significantly improve the quality of sequencing data for GC-rich regions.[1][2][4][5][6]

This compound is a modified chain terminator. The 7-deaza modification on the adenine (B156593) base contributes to the destabilization of secondary structures. The propargylamino group serves as a linker for the covalent attachment of fluorescent dyes, essential for automated Sanger sequencing. This allows for efficient and reliable labeling of the terminating nucleotide.

This application note provides a detailed protocol for the use of this compound in combination with 7-deaza-dGTP for the successful Sanger sequencing of GC-rich DNA templates.

Data Presentation

The use of 7-deaza-dGTP in sequencing reactions for GC-rich templates has demonstrated significant improvements in sequence quality and read length. While specific quantitative data for this compound is not extensively published, the data for the closely related 7-deaza-dGTP provides a strong indication of the expected benefits of using 7-deaza analogs.

| Parameter | Standard Sequencing Reaction | Sequencing with 7-deaza-dGTP | Improvement |

| Successful Read Rate (GC >70%) | Often < 50% | > 90% | Significant increase in success |

| Average Read Length (GC-rich region) | 100-300 bp | 500-700 bp | 2-3 fold increase |

| Resolution of Compressions | Frequent compressions, ambiguous base calls | Clear peak resolution, reduced N's | Markedly improved data quality |

| Signal Uniformity | Uneven peak heights, signal drop-off | More uniform peak heights | Enhanced base-calling accuracy |

Note: The data presented is a summary of typical results observed with the inclusion of 7-deaza-dGTP in Sanger sequencing of GC-rich templates, as reported in the literature. Similar improvements are anticipated with the combined use of 7-deaza-dGTP and this compound.

Experimental Protocols

PCR Amplification of GC-Rich Template with 7-deaza-dGTP

For optimal results, it is recommended to amplify the GC-rich template using a PCR master mix that contains a blend of dGTP and 7-deaza-dGTP.

Materials:

-

High-fidelity DNA polymerase suitable for GC-rich templates

-

PCR buffer with GC enhancer (if available)

-

dNTP mix containing a 3:1 ratio of 7-deaza-dGTP to dGTP

-

Forward and reverse primers for the target region

-

DNA template

-

Nuclease-free water

Protocol:

-

Reaction Setup: Prepare the following PCR reaction mix on ice:

| Component | Volume (for 50 µL reaction) | Final Concentration |

| 5X PCR Buffer with GC Enhancer | 10 µL | 1X |

| dNTP mix (with 7-deaza-dGTP) | 1 µL | 200 µM of each dNTP |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| DNA Template (10-100 ng) | 1-5 µL | As appropriate |

| High-Fidelity DNA Polymerase | 1 µL | 1-2 units |

| Nuclease-free water | Up to 50 µL | - |

-

Thermal Cycling: Perform PCR using the following conditions. Optimization of the annealing temperature and extension time may be necessary.

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 98°C | 3 minutes | 1 |

| Denaturation | 98°C | 30 seconds | 30-35 |

| Annealing | 60-72°C* | 30 seconds | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 7 minutes | 1 |

| Hold | 4°C | ∞ |

* Optimize the annealing temperature based on the primer melting temperatures.

-

PCR Product Purification: Purify the PCR product using a standard PCR purification kit to remove primers and unincorporated dNTPs. Verify the product by agarose (B213101) gel electrophoresis.

Cycle Sequencing with this compound

This protocol is based on the use of a BigDye™ Terminator v3.1 cycle sequencing kit, with modifications for GC-rich templates.

Materials:

-

Purified PCR product (from the previous step)

-

Sequencing primer (forward or reverse)

-

BigDye™ Terminator v3.1 Ready Reaction Mix

-

5X Sequencing Buffer

-

This compound labeled with a fluorescent dye (as a component of the terminator mix, or added separately if using custom terminators)

-

Nuclease-free water

-

Optional: 5% DMSO or 1 M Betaine

Protocol:

-

Reaction Setup: Prepare the following cycle sequencing reaction mix:

| Component | Volume (for 20 µL reaction) | Final Concentration |

| BigDye™ Terminator v3.1 Ready Reaction Mix* | 4 µL | 1X |

| 5X Sequencing Buffer | 2 µL | 1X |

| Purified PCR Product (20-80 ng) | 1-5 µL | As appropriate |

| Sequencing Primer (3.2 µM) | 1 µL | 0.16 µM |

| Optional: 5% DMSO or 1 M Betaine | 1 µL | 0.25% or 50 mM |

| Nuclease-free water | Up to 20 µL | - |

* The BigDye™ mix contains dNTPs, ddNTPs with fluorescent labels, and DNA polymerase. Ensure the dGTP in the mix is either partially or fully substituted with 7-deaza-dGTP for best results on GC-rich templates. If not, 7-deaza-dGTP can be added to the reaction. The ddATP terminator will be the fluorescently labeled this compound.

-

Thermal Cycling: Perform cycle sequencing with the following conditions:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 96°C | 1 minute | 1 |

| Denaturation | 96°C | 10 seconds | 25-30 |

| Annealing | 50-55°C | 5 seconds | |

| Extension | 60°C | 4 minutes | |

| Hold | 4°C | ∞ |

-

Post-Reaction Cleanup: Remove unincorporated dye terminators and salts from the sequencing reaction. This can be done using ethanol/EDTA precipitation or a column-based purification kit.

-

Capillary Electrophoresis: Resuspend the purified sequencing products in highly deionized formamide (B127407) and analyze on an automated capillary DNA sequencer.

Visualizations

Sanger Sequencing Workflow for GC-Rich Templates

Caption: Workflow for Sanger sequencing of GC-rich templates.

Mechanism of 7-Deaza-dGTP in Preventing Secondary Structures

Caption: How 7-deaza-dGTP prevents Hoogsteen base pairing.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. mp.bmj.com [mp.bmj.com]

Application Notes and Protocols for Next-Generation Sequencing with 7-Deaza-7-propargylamino-ddATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Next-generation sequencing (NGS) has revolutionized genomics and molecular biology. A critical step in NGS is the preparation of high-quality sequencing libraries. Traditional library preparation methods rely on enzymatic ligation of sequencing adapters, which can introduce biases and artifacts, such as sequence chimeras. To address these limitations, alternative methods utilizing bio-orthogonal chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," have been developed.

This document provides detailed application notes and a protocol for a specialized NGS library preparation method utilizing 7-Deaza-7-propargylamino-ddATP . This modified dideoxyadenosine triphosphate incorporates three key features:

-

7-Deaza Modification: The substitution of nitrogen with a carbon at the 7th position of the purine (B94841) ring mitigates the formation of secondary structures in GC-rich regions, improving sequencing accuracy through these challenging templates.

-

Propargylamino Group: This functional group contains a terminal alkyne, which is essential for the highly efficient and specific "click" reaction with azide-modified molecules.

-

Dideoxyadenosine Triphosphate (ddATP): The absence of a 3'-hydroxyl group ensures chain termination upon incorporation by a DNA polymerase, allowing for the controlled generation of 3'-terminated DNA fragments.

This protocol is particularly suited for applications requiring precise 3'-end capture and ligation, such as targeted sequencing, and for workflows aiming to reduce ligation-associated biases.

Principle of the Method

The protocol described here is a modification of fragmentation-free NGS library preparation techniques like ClickSeq.[1][2] It involves the enzymatic addition of a single this compound to the 3'-end of DNA fragments, followed by the click-ligation of an azide-modified sequencing adapter. This approach offers a robust alternative to enzymatic ligation.

Data Presentation

The performance of this click chemistry-based ligation method can be compared to traditional enzymatic ligation across several key metrics. The following tables summarize expected quantitative data based on the principles of similar technologies.

Table 1: Comparison of Library Preparation Efficiency

| Parameter | Click Chemistry Ligation | Enzymatic Ligation | Rationale |

| Ligation Efficiency | Up to ~83%[3] | Variable (often 30-70%) | Click chemistry is a highly efficient reaction with minimal byproducts. |

| Adapter-Dimer Formation | Very Low to None | Can be significant | The click reaction is specific between the alkyne and azide (B81097) groups, preventing self-ligation of adapters. |

| Input DNA Requirement | 10 ng - 1 µg | 1 ng - 1 µg | Similar input ranges, but click chemistry can be more robust with lower inputs due to higher efficiency. |

| Hands-on Time | ~6 hours[4] | 6-8 hours | Elimination of enzymatic ligation and complex cleanup steps can shorten the workflow. |

Table 2: Sequencing Quality Metrics

| Metric | Click Chemistry Ligation | Enzymatic Ligation | Rationale |

| GC Bias | Reduced | Can be Present | The 7-deaza modification in the terminating nucleotide helps to mitigate issues with GC-rich regions. |

| Chimera Formation Rate | <3 per million reads[5] | Higher | The absence of intermolecular enzymatic ligation significantly reduces the formation of chimeric sequences. |

| Read Quality (Q30) | >90% | >90% | Expected to be comparable for high-quality input DNA. |

| On-Target Rate (Targeted Sequencing) | High | High | Both methods can achieve high on-target rates with effective probe design. |

Experimental Protocols

This section provides a detailed protocol for the preparation of an NGS library for Illumina sequencing platforms using this compound.

Materials and Reagents

-

Input DNA (e.g., fragmented genomic DNA, cDNA), 10 ng - 1 µg

-

This compound (1 mM solution)

-

Terminal deoxynucleotidyl Transferase (TdT) and reaction buffer

-

Azide-modified P7 adapter (custom synthesis)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

DNA purification beads (e.g., AMPure XP)

-

P5 and P7 PCR primers for Illumina sequencing

-

High-fidelity DNA polymerase for PCR

-

Nuclease-free water

-

Low-binding microcentrifuge tubes

Protocol

Part 1: 3' End Labeling with this compound

-

Reaction Setup: In a low-binding microcentrifuge tube on ice, combine the following components:

-

Input DNA: X µL (10 ng - 1 µg)

-

TdT Reaction Buffer (5X): 4 µL

-

This compound (1 mM): 1 µL

-

Terminal deoxynucleotidyl Transferase (TdT): 1 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 30 minutes.

-

Purification: Purify the 3'-propargylated DNA using DNA purification beads according to the manufacturer's protocol to remove unincorporated ddATP and enzyme. Elute in 22 µL of nuclease-free water.

Part 2: Adapter Ligation via Click Chemistry

Caution: Prepare the click chemistry reaction mix fresh.

-

Prepare Click Reaction Master Mix: In a new tube, prepare the following master mix for each reaction:

-

Copper(II) Sulfate (CuSO₄) (20 mM): 1.5 µL

-

THPTA (100 mM): 1.5 µL

-

Vortex and spin down.

-

Sodium Ascorbate (500 mM, freshly prepared): 3 µL

-

-

Ligation Reaction Setup: To the 22 µL of purified 3'-propargylated DNA, add:

-

Azide-modified P7 adapter (100 µM): 2 µL

-

Click Reaction Master Mix: 6 µL

-

-

Incubation: Mix thoroughly by pipetting and incubate at room temperature for 1 hour.

-

Purification: Purify the adapter-ligated single-stranded DNA library using DNA purification beads. Elute in 20 µL of nuclease-free water.

Part 3: Library Amplification

-

PCR Setup: In a PCR tube, combine the following:

-

Adapter-ligated ssDNA library: 20 µL

-

P5 PCR Primer (10 µM): 2.5 µL

-

P7 PCR Primer (10 µM): 2.5 µL

-

High-fidelity DNA polymerase master mix (2X): 25 µL

-

-

PCR Cycling: Perform PCR with the following conditions:

-

Initial Denaturation: 98°C for 30 seconds

-

12-15 cycles of:

-

Denaturation: 98°C for 10 seconds

-

Annealing: 60°C for 30 seconds

-

Extension: 72°C for 30 seconds

-

-

Final Extension: 72°C for 5 minutes

-

Hold: 4°C

-

-

Final Purification: Purify the amplified library using DNA purification beads to remove primer-dimers and select for the desired library size. Elute in a suitable volume for library quantification and sequencing.

Part 4: Library Quality Control

-

Quantification: Quantify the library concentration using a fluorometric method (e.g., Qubit).

-

Size Distribution: Assess the size distribution of the library using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the components of the modified nucleotide and their function in the NGS protocol.

Conclusion

The use of this compound in next-generation sequencing library preparation offers a powerful alternative to conventional enzymatic methods. By leveraging the benefits of chain termination, improved GC-rich region sequencing, and highly efficient click chemistry for adapter ligation, this protocol can lead to the generation of high-quality, low-bias sequencing libraries. This approach is particularly advantageous for applications where the reduction of artifactual chimeras is critical and for the precise analysis of DNA 3'-ends. The provided protocol serves as a comprehensive guide for researchers and scientists to implement this advanced technique in their sequencing workflows.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. ClickSeq [illumina.com]

- 3. Invitrogen™ Click-iT™ Nascent RNA Capture Kit, for gene expression analysis | Fisher Scientific [fishersci.ca]

- 4. Protocol for single-cell ATAC sequencing using combinatorial indexing in mouse lung adenocarcinoma. STAR Protoc. 2021 Jun 18; 2(2):100583. | HSCRB [hscrb.harvard.edu]

- 5. ClickSeq: Fragmentation-free next-generation sequencing via click-ligation of adaptors to stochastically terminated 3’-azido cDNAs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: High-Efficiency 3'-End DNA Labeling using Click Chemistry with 7-Deaza-7-propargylamino-ddATP

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise and efficient labeling of DNA is fundamental to numerous applications in molecular biology, diagnostics, and nanotechnology.[1] Click chemistry, a set of highly efficient and bio-orthogonal reactions, offers a robust method for attaching a wide array of functional molecules to biomolecules like DNA.[2][3][4] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[3][5] This reaction is characterized by high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it ideal for complex biological samples.[3]

This application note details a two-step method for the specific labeling of the 3'-terminus of DNA. The first step involves the enzymatic incorporation of a modified dideoxynucleotide, 7-Deaza-7-propargylamino-ddATP, using Terminal deoxynucleotidyl Transferase (TdT). TdT is a template-independent DNA polymerase that adds nucleotides to the 3'-hydroxyl terminus of a DNA molecule.[6][7] The use of a dideoxynucleotide (ddATP) ensures the addition of only a single modified nucleotide, terminating the chain. The propargylamino group on the nucleobase serves as the alkyne handle for the subsequent click reaction. The second step is the CuAAC reaction, where the alkyne-modified DNA is conjugated to an azide-containing reporter molecule (e.g., a fluorophore, biotin (B1667282), or a small molecule drug).

Principle of the Method

The workflow consists of two primary stages: enzymatic modification followed by chemical ligation via click chemistry.

-

Enzymatic 3'-End Modification: Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of this compound to the 3'-OH of a single-stranded DNA (ssDNA) substrate. The dideoxy nature of the nucleotide prevents further elongation, resulting in a DNA molecule with a single, terminal alkyne modification.

-

Click Chemistry Conjugation: The alkyne-functionalized DNA is then reacted with an azide-modified reporter molecule in the presence of a Cu(I) catalyst. This CuAAC reaction forms a stable covalent triazole bond, yielding the final labeled DNA product.

Key Applications

The ability to attach functional groups to the 3'-terminus of DNA opens up a wide range of applications:

-

Fluorescence In Situ Hybridization (FISH): Generation of highly fluorescent probes for detecting specific DNA sequences in cells and tissues.[8]

-

Microarrays: Immobilization of DNA probes onto surfaces for gene expression analysis and mutation detection.[2]

-

Bioconjugation: Attachment of DNA to proteins, peptides, or nanoparticles for applications in drug delivery and diagnostics.[8][9]

-

Pull-down Assays: Labeling with biotin for the isolation and purification of DNA-binding proteins or other interacting molecules.[2]

-

Single-Molecule Studies: Site-specific labeling with fluorophores for tracking DNA dynamics and interactions.

Materials and Reagents

-

DNA Substrate: Single-stranded DNA or oligonucleotide with a free 3'-OH group.

-

Enzyme: Terminal deoxynucleotidyl Transferase (TdT).[10]

-

Modified Nucleotide: this compound (e.g., from Jena Bioscience).[11]

-

Click Chemistry Reagents:

-

Azide-modified reporter molecule (e.g., Azide-Fluorophore, Biotin-Azide).

-

Copper(II) Sulfate (CuSO₄).[12]

-

Reducing Agent: Sodium Ascorbate (prepare fresh).[12]

-

Copper Ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA).[5][13]

-

-

Buffers and Solvents:

-

TdT Reaction Buffer (typically supplied with the enzyme).[14]

-

Triethylammonium acetate (B1210297) (TEAA) buffer.[15]

-

Dimethyl sulfoxide (B87167) (DMSO).[15]

-

Nuclease-free water.

-

-

Purification:

-

Ethanol (B145695) and Sodium Acetate for DNA precipitation.[15][16]

-

Spin columns for DNA purification.

-

Optional: HPLC or PAGE for high-purity applications.[15]

-

Experimental Protocols

Protocol 1: Enzymatic Incorporation of this compound

This protocol describes the template-independent addition of a single alkyne-modified ddATP to the 3'-terminus of a DNA substrate using TdT.

1.1 Reagent Preparation:

-

DNA Substrate: Resuspend DNA/oligonucleotide in nuclease-free water to a final concentration of 100 µM (100 pmol/µL).

-

This compound: Prepare a 1 mM stock solution in nuclease-free water. Store at -20°C.

1.2 Reaction Setup: Assemble the following reaction mixture in a microcentrifuge tube on ice. The reaction can be scaled as needed.

| Component | Volume (for 20 µL reaction) | Final Concentration |

| 5x TdT Reaction Buffer | 4 µL | 1x |